

3,4-Dibromo-5-hydroxyfuran-2(5H)-one CAS number and spectral data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

Cat. No.: B1216329

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A Technical Guide to 3,4-Dibromo-5-hydroxyfuran-2(5H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,4-Dibromo-5-hydroxyfuran-2(5H)-one**, also known as Mucobromic Acid. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. It summarizes key spectral data for identification and characterization purposes. Furthermore, a detailed experimental protocol for its synthesis is provided. The guide also explores the compound's biological activities, with a focus on its anticancer properties, and elucidates the proposed signaling pathway for its mechanism of action. This information is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Properties

3,4-Dibromo-5-hydroxyfuran-2(5H)-one is a halogenated organic compound belonging to the furanone family. It is a versatile synthetic intermediate with significant biological activities. The

compound exists in equilibrium between a cyclic furanone form and an acyclic aldehyde form.

[1]

Property	Value	Reference
CAS Number	766-38-1	[2][3]
Molecular Formula	C ₄ H ₂ Br ₂ O ₃	[2][3]
Molecular Weight	257.86 g/mol	[2]
Synonyms	Mucobromic Acid, 3,4-Dibromo-2-hydroxy-2H-furan-5-one	[4]
Appearance	White to beige crystalline powder	[4]
Melting Point	120-124 °C	[5]

Spectral Data

The following tables summarize the key spectral data for the characterization of **3,4-Dibromo-5-hydroxyfuran-2(5H)-one**.

Table 2.1: ¹H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Solvent	Reference
~6.1 ppm	Singlet	Not Specified	Data inferred from related structures

Table 2.2: ¹³C NMR Spectral Data

Chemical Shift (δ)	Assignment	Reference
Multiple Peaks	C=O, C-Br, C-O	[6][7]

Table 2.3: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Assignment	Reference
Broad Absorbance	O-H stretch	[8]
Strong Absorbance	C=O stretch	[8]
Various Peaks	C=C, C-O, C-Br stretches	[8]

Table 2.4: Mass Spectrometry (MS) Data

m/z Value	Interpretation	Reference
~256, 258, 260	Molecular Ion Peak ([M] ⁺) with isotopic pattern for two bromine atoms	[8]
Various Fragments	Characteristic fragmentation pattern of furanones	[8]

Experimental Protocols

Synthesis of 3,4-Dibromo-5-hydroxyfuran-2(5H)-one (Mucobromic Acid)

This protocol is adapted from the bromination of furfural.[1]

Materials:

- Furfural (freshly distilled)
- Bromine
- Water
- Ice
- Sodium bisulfite
- Decolorizing carbon

- 2 L three-necked round-bottomed flask
- Dropping funnel
- Thermometer
- Stirrer
- Filtration apparatus

Procedure:

- A mixture of 50 g (0.52 mole) of freshly distilled furfural and 500 mL of water is vigorously stirred in a 2 L three-necked round-bottomed flask equipped with a dropping funnel and a thermometer.
- The flask is immersed in an ice bath, and 450 g (2.81 moles) of bromine is added dropwise, while maintaining the temperature of the reaction mixture below 5 °C.
- After the addition is complete, the mixture is stirred for an additional 2 hours at a temperature below 10 °C.
- A few grams of sodium bisulfite dissolved in water is added to discharge any slight yellow discoloration.
- The cold mixture is filtered with suction to separate the crude mucobromic acid, which is then washed with two small portions of ice water.
- The crude product is dissolved in approximately 110 mL of boiling water, and 2-5 g of decolorizing carbon is added. The mixture is stirred for 10 minutes and then filtered while hot.
- The filtrate is cooled to 0-5 °C to allow for the crystallization of colorless mucobromic acid.
- The crystals are collected by filtration and dried, yielding 100-112 g (75-83%) of the final product with a melting point of 124-125 °C.

Biological Activity and Signaling Pathways

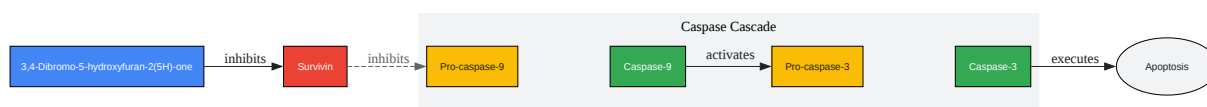
3,4-Dibromo-5-hydroxyfuran-2(5H)-one and its derivatives have demonstrated significant biological activity, particularly as anticancer agents.

Anticancer Activity

This compound has been shown to induce apoptosis in cancer cells. The proposed mechanism of action involves the downregulation of the anti-apoptotic protein survivin and the subsequent activation of caspase-3, a key executioner caspase in the apoptotic cascade.

Signaling Pathway for Apoptosis Induction

The following diagram illustrates the proposed signaling pathway through which **3,4-Dibromo-5-hydroxyfuran-2(5H)-one** induces apoptosis.

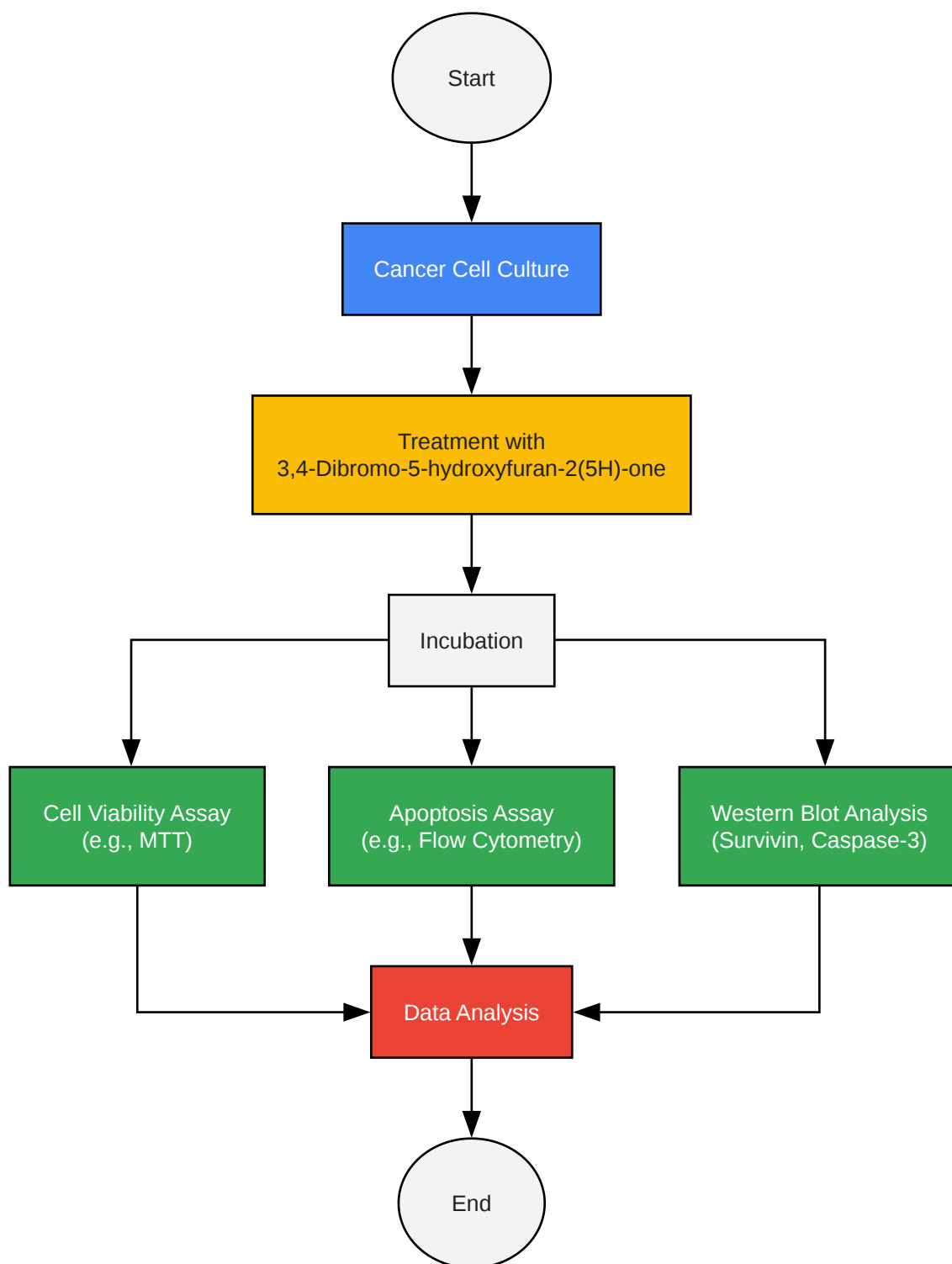


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Caption: Apoptosis induction by **3,4-Dibromo-5-hydroxyfuran-2(5H)-one**.

Experimental Workflow for Anticancer Activity Assay

The following diagram outlines a general workflow for assessing the anticancer activity of **3,4-Dibromo-5-hydroxyfuran-2(5H)-one**.



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Caption: Workflow for anticancer activity assessment.

Conclusion

3,4-Dibromo-5-hydroxyfuran-2(5H)-one is a readily synthesizable compound with promising biological activities, particularly in the realm of anticancer research. Its ability to induce apoptosis through the survivin and caspase-3 pathway makes it an interesting lead compound for further investigation and development. The information provided in this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related furanone derivatives.

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